molecular formula C21H21NO3S B2693801 2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine CAS No. 477845-41-3

2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine

Cat. No.: B2693801
CAS No.: 477845-41-3
M. Wt: 367.46
InChI Key: LEQWXTTZROBKHE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine (CAS 477845-41-3) is a sophisticated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a multi-substituted pyridine core, integrating a 2,3-dimethylphenoxy group, a methylsulfonyl moiety, and a phenyl ring, creating a sterically and electronically diverse architecture valuable for probing structure-activity relationships. With a molecular formula of C21H21NO3S and a molecular weight of 367.46 g/mol, it is characterized by high purity and is supplied for laboratory research applications. The specific molecular configuration, particularly the methylsulfonyl group, is a key feature found in compounds investigated for targeted biological activity. Similar methylsulfonyl-containing heterocycles are recognized for their potential as selective enzyme inhibitors and have been explored in various therapeutic contexts, including as templates for anti-inflammatory agents and central nervous system (CNS) targets. The structural elements present in this compound suggest potential as a valuable scaffold for developing allosteric modulators for neurological targets, such as the M1 muscarinic acetylcholine receptor, which is relevant for conditions like Alzheimer's disease and schizophrenia. Furthermore, its defined structure makes it a suitable building block for further chemical diversification through synthetic chemistry, enabling the creation of libraries for high-throughput screening. This product is intended for non-human research applications only. It is strictly for use in laboratory analysis, industrial applications, and scientific research. It is not intended for diagnostic, therapeutic, or veterinary use, or for administration to humans or animals.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-4-methyl-3-methylsulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-14-9-8-12-19(16(14)3)25-21-20(26(4,23)24)15(2)13-18(22-21)17-10-6-5-7-11-17/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQWXTTZROBKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

The compound 2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 370.46 g/mol

Structural Representation

The structural formula of the compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Research

The compound has shown promise in anticancer studies, particularly against various cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

A study evaluated the cytotoxic effects of the compound on A549 human lung adenocarcinoma cells. Treatment with a concentration of 100 µM for 24 hours resulted in a significant reduction in cell viability, indicating potential anticancer properties.

Cell LineConcentration (µM)Effect
A549 (Lung Cancer)100Significant reduction in viability

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of both Klebsiella pneumoniae and Staphylococcus aureus.

PathogenConcentration (µM)Observed Effect
Klebsiella pneumoniaeVariesEffective growth inhibition
Staphylococcus aureusVariesEffective growth inhibition

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Preliminary animal studies indicate that treatment with the compound reduces neuronal death in models of neurodegeneration, suggesting potential therapeutic applications.

Comparative Efficacy Against Cancer Cell Lines

A comparative analysis of the compound's efficacy against other established anticancer agents was conducted:

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
This compoundXCisplatinY
Other Derivative AZDoxorubicinW

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The compound’s unique combination of substituents distinguishes it from other pyridine derivatives. Below is a systematic comparison with structurally related compounds from the evidence:

Compound Name Substituents Functional Groups Reported Applications Key Differences
2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine 2,3-dimethylphenoxy, 4-methyl, 3-methylsulfonyl, 6-phenyl Sulfonyl, aryl, ether N/A (hypothetical anti-inflammatory) Reference compound for comparison.
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine 3-chlorophenyl, 4-methylsulfanyl, 3-trifluoromethylphenyl Thioether, chloro, trifluoromethyl Agrochemical research (hypothetical) Sulfanyl (SMe) vs. sulfonyl (SO₂Me); trifluoromethyl vs. methylphenoxy substituents.
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione 2,3-dimethylphenoxy-piperidinylmethyl, pyrimidinedione Uracil derivative, piperidine Anti-mycobacterial (patented) Pyrimidine core vs. pyridine; piperidine linkage vs. direct phenoxy attachment.
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide 2,6-dimethylphenoxy, peptide-like backbone Amide, hydroxy, dimethylphenoxy N/A (pharmacopeial standard) Peptidic structure vs. pyridine; 2,6-dimethylphenoxy vs. 2,3-dimethylphenoxy.

Detailed Analysis of Structural and Functional Differences

Pyridines typically exhibit lower polarity and greater metabolic stability compared to pyrimidinediones.

Substituent Effects Methylsulfonyl (SO₂Me) vs. In contrast, methylsulfanyl (as in ) is less polar and may improve membrane permeability. 2,3-Dimethylphenoxy vs. 2,6-Dimethylphenoxy: The ortho-methyl groups in the target compound (positions 2 and 3) create steric hindrance, possibly limiting rotational freedom compared to the para-methyl configuration in . This could affect receptor binding kinetics.

Pharmacological Implications The anti-mycobacterial activity reported for the pyrimidinedione analog suggests that the 2,3-dimethylphenoxy group may play a role in targeting bacterial enzymes. However, the target compound’s pyridine core and sulfonyl group could shift selectivity toward mammalian targets (e.g., kinases or GPCRs). The trifluoromethylphenyl group in introduces strong hydrophobicity and metabolic resistance, whereas the target compound’s phenyl group at position 6 may balance lipophilicity and solubility.

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of pyridine derivatives often involves multi-step reactions, including nucleophilic substitution, sulfonation, and coupling. For example, sulfonyl group introduction (e.g., methylsulfonyl) may require controlled oxidation of thioether precursors using agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. Optimization variables include solvent polarity (e.g., DMSO vs. DMF), temperature (60–120°C), and catalyst selection (e.g., Pd for cross-coupling). Reaction progress should be monitored via TLC or HPLC to minimize side products like desulfonated intermediates .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methylphenoxy vs. phenyl groups) and assess electronic environments.
  • FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm1^{-1}) and aryl ether (C-O-C at ~1250 cm1^{-1}) groups.
  • X-ray crystallography : Resolve crystal packing and steric effects, especially for bulky substituents like 2,3-dimethylphenoxy, by comparing bond lengths/angles to similar pyridine derivatives .

Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?

  • Methodological Answer :
  • HPLC-MS : Quantify purity (>98%) and detect degradation products (e.g., hydrolyzed sulfonyl groups).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition above 200°C).
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor changes via UV-Vis spectrophotometry (λmax shifts indicate structural degradation) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents (e.g., methylsulfonyl vs. methoxy) influence the compound’s reactivity in pharmacological assays?

  • Methodological Answer : Perform comparative Structure-Activity Relationship (SAR) studies:
  • Synthese analogs with modified substituents (e.g., replace methylsulfonyl with methoxy or nitro groups).
  • Test bioactivity (e.g., enzyme inhibition assays) and correlate results with Hammett σ values to quantify electronic effects.
  • Computational modeling (DFT) can predict charge distribution and binding affinity to targets like kinase enzymes .

Q. How can contradictions in reported biological activity data (e.g., antifungal vs. antiarrhythmic effects) be resolved?

  • Methodological Answer :
  • Dose-response studies : Re-evaluate activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-target profiling : Use high-throughput screening (HTS) against unrelated targets (e.g., ion channels for antiarrhythmic claims).
  • Metabolite analysis : Incubate the compound with liver microsomes to identify active metabolites that may contribute to conflicting results .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine core (e.g., introducing bulky groups at position 6-phenyl)?

  • Methodological Answer :
  • Protecting group chemistry : Temporarily block reactive sites (e.g., phenoxy groups) using silyl ethers.
  • Microwave-assisted synthesis : Enhance reaction kinetics under high temperatures (150°C) to overcome steric barriers.
  • Directed ortho-metalation : Use lithium bases to selectively deprotonate and functionalize less hindered positions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., CYP450 metabolism)?

  • Methodological Answer :
  • In silico tools : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
  • Molecular docking : Simulate binding to CYP3A4 active sites to identify metabolic hotspots (e.g., methylsulfonyl oxidation). Validate predictions with in vitro microsomal assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Reproduce synthesis : Ensure identical reaction conditions (e.g., solvent purity, drying time) to eliminate batch variability.
  • Cross-validate characterization : Compare NMR data with published spectra of structurally similar compounds (e.g., 2-ethoxy-4-(4-methylphenyl)pyridine derivatives) to identify misassignments .

Experimental Design Considerations

Q. What controls are essential in biological assays to confirm target-specific activity?

  • Methodological Answer :
  • Negative controls : Use solvent-only (e.g., DMSO) and scrambled compound analogs.
  • Positive controls : Include known inhibitors/agonists (e.g., fluconazole for antifungal assays).
  • Counter-screens : Test against non-target cell lines/enzymes to rule out nonspecific effects .

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